molecular formula C22H12O B14332948 2-Hydroxyindeno(1,2,3-cd)pyrene CAS No. 99520-66-8

2-Hydroxyindeno(1,2,3-cd)pyrene

Cat. No.: B14332948
CAS No.: 99520-66-8
M. Wt: 292.3 g/mol
InChI Key: LLNVSKHNSKFCIS-UHFFFAOYSA-N
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Description

2-Hydroxyindeno(1,2,3-cd)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are a class of organic compounds composed of multiple aromatic rings. They are known for their persistence in the environment and potential health hazards, including mutagenic and carcinogenic properties . This compound, specifically, is a hydroxylated form of indeno(1,2,3-cd)pyrene, which is often studied for its environmental and biological impacts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyindeno(1,2,3-cd)pyrene can be achieved through various methods. One common approach involves the hydroxylation of indeno(1,2,3-cd)pyrene. This can be done using strong oxidizing agents under controlled conditions. For instance, the hydroxylation can be carried out using a mixture of nitric acid and acetic anhydride .

Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. similar to other PAHs, it can be produced through the combustion of organic materials such as coal, oil, and wood .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyindeno(1,2,3-cd)pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, halogenated, and oxidized derivatives of this compound .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxyindeno(1,2,3-cd)pyrene is unique due to its specific hydroxylation, which affects its chemical reactivity and biological interactions. This hydroxyl group makes it more soluble in water compared to its parent compound, influencing its environmental behavior and toxicity .

Properties

CAS No.

99520-66-8

Molecular Formula

C22H12O

Molecular Weight

292.3 g/mol

IUPAC Name

hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8,10,12,14(19),15,17,20-undecaen-10-ol

InChI

InChI=1S/C22H12O/c23-19-11-18-15-7-2-1-6-14(15)17-10-13-5-3-4-12-8-9-16(19)22(20(12)13)21(17)18/h1-11,23H

InChI Key

LLNVSKHNSKFCIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=CC=CC5=C4C6=C3C2=CC(=C6C=C5)O

Origin of Product

United States

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